molecular formula C12H6Cl4 B1345129 2,3,3',4'-Tetrachlorobiphenyl CAS No. 41464-43-1

2,3,3',4'-Tetrachlorobiphenyl

Cat. No. B1345129
CAS RN: 41464-43-1
M. Wt: 292 g/mol
InChI Key: UNCGJRRROFURDV-UHFFFAOYSA-N
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Description

2,3,3',4'-Tetrachlorobiphenyl (TCBP) is a chlorinated biphenyl with specific positions of chlorine atoms on the biphenyl structure. It is a type of polychlorinated biphenyl (PCB), which are environmental pollutants known for their persistence and potential to bioaccumulate. TCBP, in particular, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties due to its relevance in toxicological studies and environmental impact .

Synthesis Analysis

The synthesis of TCBP involves diazotization of 3,3'-dichlorobenzidine followed by chlorination using cuprous chloride and hydrochloric acid. The purification process includes alumina column chromatography and recrystallization from ethanol, resulting in a product with greater than 99% purity. The yield of this process is reported to be between 40-44%. The identity of the synthesized TCBP is confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of TCBP is characterized by the presence of four chlorine atoms attached to the biphenyl rings. The exact positions of these chlorine atoms are crucial as they determine the compound's biological activity and environmental behavior. The structure has been confirmed through various analytical techniques, including GC-MS and NMR .

Chemical Reactions Analysis

TCBP undergoes metabolic reactions in organisms, leading to the formation of hydroxylated metabolites. These metabolites are excreted in feces and urine and can be identified by comparing them to synthetic standards using GC/MS. The metabolites include hydroxy-TCB and dihydroxy-tetrachlorobiphenyls, which indicate the compound's reactivity and potential transformation in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCBP, such as its high purity and stability, make it suitable for use in toxicological studies. The compound's chromatographic behavior and detection methods have been assessed, ensuring reliable results in studies investigating its environmental and health effects. The presence of impurities, such as trichlorobiphenyl, has been quantified and constitutes a minimal percentage of the final product .

Relevant Case Studies

TCBP has been studied for its interaction with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). It exhibits antiestrogenic and antitumorigenic activities in rodent uterine and mammary cells, as well as in human breast cancer cells. This is consistent with the ligand-mediated AhR-ER crosstalk, which does not involve estrogen receptor (ER) agonist activity. TCBP also significantly inhibits mammary tumor growth in rats, indicating its potential therapeutic applications .

In another case, the excretion and tissue retention of TCBP metabolites were studied in mice. The study provided insights into the compound's metabolism and the identification of various hydroxylated metabolites in feces, urine, liver, and adipose tissue. This information is crucial for understanding the environmental persistence and bioaccumulation potential of TCBP .

Scientific Research Applications

1. Metabolic Fate in Anaerobic Microorganisms

A study by Van Dort and Bedard (1991) explored the metabolic fate of a related compound, 2,3,5,6-tetrachlorobiphenyl, in anaerobic microorganisms. The compound was dechlorinated to various lesser-chlorinated biphenyls, demonstrating the potential for microbial dechlorination of polychlorinated biphenyls (PCBs) (Van Dort & Bedard, 1991).

2. Synthesis and Chromatographic Assessment

Nakatsu et al. (1982) detailed the synthesis of 3,3′,4,4′-Tetrachlorobiphenyl (TCBP), a similar compound, using diazotization followed by chlorination. This method allowed for the production of TCBP with high purity, crucial for reliable results in toxicological studies (Nakatsu et al., 1982).

3. Environmental Dechlorination

Bedard, Bunnell, and Smullen (1996) investigated the dechlorination of polychlorinated biphenyls in sediment from Woods Pond, which included compounds like 2,5,3‘,4‘-tetrachlorobiphenyl. Their study demonstrated selective para-dechlorination processes in sediments under methanogenic conditions (Bedard et al., 1996).

4. Oxidation Kinetics in Supercritical Water

Anitescu and Tavlarides (2002) presented results on the oxidation kinetics of 3,3‘,4,4‘-Tetrachlorobiphenyl decomposition in supercritical water. They found that methanol, used as a cosolvent, enhanced the rate of dechlorination and oxidation, indicating potential methodologies for environmental remediation (Anitescu & Tavlarides, 2002).

5. Spectrofluorimetric Determination

García et al. (1994) developed a spectrofluorimetric method for the sensitive determination of 3,3′,4,4′-Tetrachlorobiphenyl using a neutral micellar medium. This method offers a sensitive approach to detect and quantify specific polychlorinated biphenyls in environmental samples (García et al., 1994).

6. Electrochemical Impedance Sensor

Wei et al. (2011) reported on an electrochemical impedance sensor for determining polychlorinated biphenyls like 3,3',4,4'-tetrachlorobiphenyl. This sensor, based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid, represents a novel approach for environmental monitoring of PCBs (Wei et al., 2011).

Future Directions

Given the persistent nature of PCBs and their potential health risks, future research will likely focus on developing more effective methods for the detection, degradation, and removal of these compounds from the environment. Additionally, further studies on the specific health effects and mechanisms of action of individual PCB congeners, such as 2,3,3’,4’-Tetrachlorobiphenyl, may also be conducted .

properties

IUPAC Name

1,2-dichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCGJRRROFURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074153
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4'-Tetrachlorobiphenyl

CAS RN

41464-43-1
Record name 2,3,3′,4′-Tetrachlorobiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source EPA DSSTox
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Record name 2,3,3',4'-Tetrachlorobiphenyl
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Record name 2,3,3',4'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
E Nikolaidis, B Brunström, L Dencker - Toxicology and applied …, 1988 - Elsevier
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and its congeners, such as 3,3′,4,4′-tetrachlorobiphenyl (TCB) and 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB), act on targets in the …
Number of citations: 43 www.sciencedirect.com
BÖR Brunström - Xenobiotica, 1986 - Taylor & Francis
1. Basal activities of 7-ethyoxycoumarin O-deethylase and aryl hydrocarbon (benzo[a]pyrene) hydroxylase were determined in whole-liver homogenates from chick embryos of different …
Number of citations: 52 www.tandfonline.com
PO Darnerud, I Brandt, E Klasson-Wehler… - Xenobiotica, 1986 - Taylor & Francis
1. The distribution of radioactivity after injection of 3,3′,4,4′-tetrachloro[ 14 C]biphenyl ( 14 C-TCB) in pregnant mice was determined by autoradiography and computer-assisted …
Number of citations: 66 www.tandfonline.com
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com
Y Chen, N Zhu, Y Luo, K Hu, Y Liu - Chemosphere, 2018 - Elsevier
Polychlorinated biphenyls (PCBs) as a group of persistent organic pollutants are confirmed human carcinogens; however, their mutagenicity remains mostly unknown. We have …
Number of citations: 14 www.sciencedirect.com
M Fránek, A Deng, V Kolář, J Socha - Analytica chimica acta, 2001 - Elsevier
The development of competitive enzyme-linked immunosorbent assays (ELISAs) based on polyclonal antibodies for coplanar congeners is described. As a first step to developing the …
Number of citations: 53 www.sciencedirect.com
Y Chen, Y Liu - Environmental Pollution, 2019 - Elsevier
Polychlorinated biphenyls (PCBs) are persistent organic pollutants and hazardous to human health. Aflatoxin B1 (AFB1) is a strong carcinogen dependent on activation by cytochrome …
Number of citations: 34 www.sciencedirect.com
MH Boily, A Ndayibagira, PA Spear - … and Physiology Part C: Toxicology & …, 2003 - Elsevier
Retinoids stored in the avian egg are essential for normal development, however, laboratory and field experiments suggest that they are affected by environmental contaminants. …
Number of citations: 17 www.sciencedirect.com
P Kopponen, S Sinkkonen, A Poso… - … and Chemistry: An …, 1994 - Wiley Online Library
Three sulfur containing compounds, 2,3,7,8 tetrachlorothianthrene (TCTA), 2,3,7,8 tetrachlorodibenzothiophene (TCDT), and 3,3,4,4 tetrachlorodiphenyl sulfide (TCDPS), were …
Number of citations: 59 setac.onlinelibrary.wiley.com
F Shiraishi, T Okumura, M Nomachi, S Serizawa… - Chemosphere, 2003 - Elsevier
A series of novel synthetic monohydroxy polychlorinated biphenyls (OH-PCBs) (5 trichloro-, 5 tetrachloro- and 5 pentachloro-compounds) have been characterized ( 1 H and 13 C NMR …
Number of citations: 102 www.sciencedirect.com

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